molecular formula C26H21ClO B14248372 1,1'-{[4-(Benzyloxy)phenyl](chloro)methylene}dibenzene CAS No. 312283-37-7

1,1'-{[4-(Benzyloxy)phenyl](chloro)methylene}dibenzene

Cat. No.: B14248372
CAS No.: 312283-37-7
M. Wt: 384.9 g/mol
InChI Key: KRBYHRYWQFNKHD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)trityl chloride is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)trityl chloride can be synthesized through the reaction of trityl chloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds via an SN1 mechanism, where the trityl cation is formed and subsequently reacts with the benzyl alcohol to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(Benzyloxy)trityl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)trityl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols or amines yield the corresponding trityl-protected derivatives, while oxidation reactions can produce benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)trityl chloride involves the formation of a stable trityl cation intermediate during its reactions. This cation can then react with various nucleophiles to form protected derivatives. The stability of the trityl cation is a key factor in its effectiveness as a protecting group .

Properties

CAS No.

312283-37-7

Molecular Formula

C26H21ClO

Molecular Weight

384.9 g/mol

IUPAC Name

1-[chloro(diphenyl)methyl]-4-phenylmethoxybenzene

InChI

InChI=1S/C26H21ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-25(19-17-24)28-20-21-10-4-1-5-11-21/h1-19H,20H2

InChI Key

KRBYHRYWQFNKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl

Origin of Product

United States

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